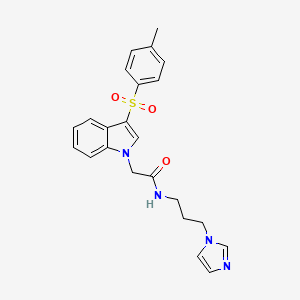

N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-18-7-9-19(10-8-18)31(29,30)22-15-27(21-6-3-2-5-20(21)22)16-23(28)25-11-4-13-26-14-12-24-17-26/h2-3,5-10,12,14-15,17H,4,11,13,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIFHVROCYLPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCCN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield?

- The compound can be synthesized via multi-step routes involving amide coupling, tosylation, and imidazole alkylation. Key steps include:

- Tosylation of indole : Use 4-toluenesulfonyl chloride under basic conditions (e.g., NaH/DMF) to introduce the 3-tosyl group .

- Amide bond formation : Coupling 3-tosylindole acetic acid derivatives with 3-(1H-imidazol-1-yl)propylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Optimization : Control temperature (0–25°C), solvent polarity (DMF or DCM), and reaction time (6–24 hrs) to minimize side products. Monitor via TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Identify imidazole protons (δ 7.6–7.8 ppm), tosyl methyl (δ 2.4 ppm), and indole NH (δ ~10–11 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1670 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Target Screening : Use fluorescence polarization assays or SPR to test binding to enzymes/receptors (e.g., kinases, GPCRs) common to imidazole/indole derivatives .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB inhibition) at 1–100 µM concentrations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Meta-Analysis : Compare SAR studies of imidazole-indole hybrids, noting substituent effects (e.g., tosyl vs. methylsulfonyl groups alter lipophilicity and target affinity) .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to targets like COX-2 or 5-LOX, correlating with experimental IC50 values .

Q. How does the tosyl group influence the compound’s stability and reactivity in biological systems?

- Hydrolytic Stability : The electron-withdrawing tosyl group reduces indole NH acidity, enhancing resistance to enzymatic degradation (test via HPLC in simulated gastric fluid) .

- Metabolic Profiling : Use LC-MS to identify phase I metabolites (e.g., sulfoxide formation) in liver microsomes .

Q. What methodological approaches enable precise determination of the compound’s mechanism of action?

- Kinetic Studies : Measure enzyme inhibition (e.g., for cyclooxygenase) using stopped-flow spectrophotometry to derive Km and Ki values .

- Gene Knockdown : Apply CRISPR/Cas9 to silence candidate targets (e.g., HDACs) and assess compound efficacy changes .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy for target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.